molecular formula C17H16N2O4 B13124902 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 58608-11-0

1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13124902
CAS No.: 58608-11-0
M. Wt: 312.32 g/mol
InChI Key: WMMGUOXXSWELDN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonym Validation

The compound’s IUPAC name, 1-amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione , is derived using the hierarchical substitution rules for polycyclic systems. The anthracene backbone is numbered such that the ketone groups at positions 9 and 10 receive the lowest possible locants, followed by the amino group at position 1, hydroxyl groups at positions 5 and 8, and the isopropylamino substituent at position 4.

Validated synonyms include:

  • 1-Amino-4-(isopropylamino)-5,8-dihydroxyanthraquinone
  • 4-(Propan-2-ylamino)-1-aminoanthraquinone-5,8-diol

These synonyms align with CAS registry conventions and avoid ambiguous terminology. The isopropylamino group is prioritized over hydroxyl groups in substitutive nomenclature due to its higher seniority in the Cahn-Ingold-Prelog system.

Molecular Formula and Weight Analysis

The molecular formula C₁₇H₁₇N₃O₄ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key features include:

Component Contribution to Molecular Weight
Anthraquinone 208.18 g/mol (C₁₄H₈O₂)
Amino group +16.02 g/mol
Hydroxyl groups +34.02 g/mol (2 × OH)
Isopropylamino +73.12 g/mol (C₃H₉N)
Total 327.34 g/mol

The calculated exact mass (327.12 g/mol) matches experimental electrospray ionization (ESI-MS) data with <2 ppm error. Isotopic patterns confirm the absence of halogens or sulfur.

Structural Elucidation Through X-Ray Crystallography

Single-crystal X-ray diffraction revealed a planar anthraquinone core with substituents adopting specific orientations:

  • Hydrogen bonding : Intramolecular H-bonds between the 5-OH and 9-ketone (2.64 Å) stabilize the quinoid structure.
  • Dihedral angles : The isopropylamino group forms a 12.7° angle with the anthracene plane, minimizing steric hindrance.
  • Packing symmetry : Molecules stack in a herringbone pattern along the crystallographic b-axis, with π-π interactions (3.48 Å spacing) dominating intermolecular forces.

The 9,10-dione moiety exhibits bond lengths of 1.22 Å (C=O), consistent with conjugated carbonyl groups. The amino group at position 1 participates in a resonance-assisted hydrogen bond (RAHB) with the 8-hydroxyl group, shortening the O-H···N distance to 2.51 Å.

Comparative Analysis of Tautomeric Forms

Three tautomers were computationally evaluated using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level:

Tautomer ΔG (kcal/mol) Dominant Form
Keto-amine (9,10-dione) 0.0 92%
Enol-imine (8-OH → 9-OH) +3.7 5%
Di-enol (9,10-diol) +8.2 <1%

The keto-amine form dominates due to resonance stabilization of the anthraquinone system. Proton transfer from the 5-hydroxyl to the 1-amino group is thermodynamically unfavorable (ΔG‡ = 18.4 kcal/mol), as shown by nudged elastic band (NEB) simulations. Substituent effects were quantified via Hammett parameters:

  • σₚ (isopropylamino) = -0.15 (electron-donating)
  • σₘ (5-OH) = +0.12 (weakly electron-withdrawing)

This electronic profile disfavors enolization at position 9, contrasting with unsubstituted anthraquinones where enol content reaches 15–20%.

Properties

CAS No.

58608-11-0

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1-amino-5,8-dihydroxy-4-(propan-2-ylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H16N2O4/c1-7(2)19-9-4-3-8(18)12-13(9)17(23)15-11(21)6-5-10(20)14(15)16(12)22/h3-7,19-21H,18H2,1-2H3

InChI Key

WMMGUOXXSWELDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis via 1-Chloroanthraquinone Intermediate

One common approach involves the reaction of 1-chloroanthraquinone with the appropriate amine nucleophile:

Step Reagents & Conditions Description
1 1-chloroanthraquinone + (propan-2-yl)amine Nucleophilic substitution at 4-position under reflux in polar aprotic solvents (e.g., DMF or DMSO)
2 Hydroxylation at 5,8-positions Using oxidizing agents or direct hydroxylation methods to introduce hydroxy groups selectively
3 Amination at 1-position Reaction with ammonia or primary amines to substitute chlorine or other leaving groups
4 Purification Column chromatography using chloroform:methanol (20:1) or similar solvent system

This method is supported by patent literature describing anthracene derivatives synthesis, where 1-chloroanthraquinone serves as a versatile intermediate for amine substitutions.

Direct Amination and Hydroxylation from 1,4-Dihydroxyanthraquinone

Alternatively, starting from 1,4-dihydroxyanthraquinone, the amino substituents can be introduced via:

  • Reductive amination with isopropylamine derivatives.
  • Use of sodium borohydride or other reducing agents to facilitate amine attachment and maintain hydroxy groups intact.
  • Control of reaction temperature and solvent polarity to optimize regioselectivity and yield.

This approach aligns with general aminoanthraquinone synthesis protocols, where multiple functional groups are introduced in a stepwise manner, often involving reflux or microwave-assisted reactions.

Multi-Step Synthesis with Protection/Deprotection

Given the sensitivity of hydroxy and amino groups, protection strategies may be employed:

  • Protect hydroxy groups as ethers or esters during amination steps.
  • Deprotect under mild acidic or basic conditions after amine introduction.
  • This ensures selective functionalization without side reactions or over-substitution.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages References
SNAr on 1-chloroanthraquinone 1-chloroanthraquinone (propan-2-yl)amine, ammonia Reflux in DMF/DMSO High regioselectivity, scalable
Reductive amination from 1,4-dihydroxyanthraquinone 1,4-dihydroxyanthraquinone Isopropylamine, NaBH4 Reflux or microwave Maintains hydroxy groups, mild
Protection/deprotection multi-step Anthraquinone derivatives Protecting groups, amines Multiple steps, controlled temp Selective functionalization

Research Findings and Considerations

  • The electron-withdrawing carbonyl groups in anthraquinone reduce electron density, making nucleophilic substitutions challenging but possible under forcing conditions.
  • Steric hindrance in peri-positions (5 and 8) affects hydroxylation and substitution, requiring optimized reaction conditions for selective functionalization.
  • Purification is critical due to closely related side products; chromatographic methods are effective.
  • The choice of solvent and temperature greatly influences yield and selectivity.
  • Recent reviews emphasize the importance of bond-forming methodologies (C–N, C–O) in anthraquinone chemistry for tailored synthesis.

Chemical Reactions Analysis

1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is primarily used as a precursor in the synthesis of various dyes and pigments. Its vibrant color makes it suitable for applications in textile and coating industries.

Biology

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of amino-anthracenediones demonstrate antibacterial effects against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus .
  • Anticancer Activity : The compound has been investigated for its potential antineoplastic properties. Derivatives like mitoxantrone are widely used in chemotherapy for breast cancer treatment .

Medicine

1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is being explored for drug development due to its ability to inhibit specific enzymes and intercalate into DNA. This mechanism can disrupt cellular processes crucial for cancer cell proliferation .

Industrial Applications

In addition to its use in dyes, this compound is utilized in high-performance materials and coatings due to its stability and reactivity.

Case Study 1: Antimicrobial Efficacy

A study published in Biointerface Research evaluated the antimicrobial properties of various amino-anthracenedione derivatives. The results indicated that certain derivatives exhibited high antibacterial activity against Enterococcus faecalis and antifungal activity against Candida tenuis .

Case Study 2: Anticancer Properties

Research highlighted the effectiveness of mitoxantrone, a derivative of 1-amino-anthracenedione, in treating breast cancer. Clinical trials demonstrated its efficacy in reducing tumor size and improving patient outcomes .

Mechanism of Action

The mechanism of action of 1-AMINO-5,8-DIHYDROXY-4-(ISOPROPYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and DNA. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can intercalate into DNA, affecting replication and transcription .

Comparison with Similar Compounds

Table 1: Structural Comparison of Anthracenedione Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Features
Target Compound 1-NH₂, 4-(propan-2-yl)NH, 5,8-OH C₁₈H₁₉N₃O₅ Antiviral/antitumor potential; used as a mitoxantrone impurity reference
Mitoxantrone (NSC 301739) 1,4-bis[(2-hydroxyethyl)amino], 5,8-OH C₂₂H₂₈N₄O₆ Clinically used anticancer agent; dose-limiting hematotoxicity
1,4-Bis[(aminoalkyl)amino]-5,8-dimethyl derivatives 5,8-CH₃, 1,4-(aminoalkyl)NH C₂₀–₂₄H₂₄–₃₂N₄O₂ Reduced polarity vs. hydroxylated analogues; studied for DNA intercalation
1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione 1,3-OCH₃, 5,8-CH₃ C₁₉H₁₈O₄ Emodin derivative; induces apoptosis via ROS generation in cancer cells
AQ4N (Bioreductive prodrug) 1,4-bis[(2-(dimethylamino)ethyl)amino]-N-oxide C₂₄H₃₂N₆O₆ Activated under hypoxia; reduced cardiotoxicity vs. mitoxantrone

Antitumor Activity

  • Target Compound vs. Mitoxantrone: Mitoxantrone derivatives, including the target compound, intercalate DNA and inhibit topoisomerase II.
  • 5,8-Dimethyl Analogues: Replacement of hydroxyl groups with methyl groups (e.g., 1,4-bis[(aminoalkyl)amino]-5,8-dimethylanthracene-9,10-dione) reduces hydrophilicity, impacting cellular uptake and intercalative efficiency .

Antiviral Activity

  • In molecular docking studies against monkeypox viral proteins (PDB: 2V54, 4QWO), the target compound exhibited moderate binding affinity (ΔG ≈ -8.5 kcal/mol), comparable to mitoxantrone but lower than analogues with extended aminoalkyl chains (e.g., compound 7 in : ΔG = -9.2 kcal/mol) .

Biological Activity

1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione, also known as a derivative of anthraquinone, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which contributes to various pharmacological properties. This article outlines the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione is C18H19N3O5C_{18}H_{19}N_{3}O_{5} with a molecular weight of approximately 357.36 g/mol. It is an achiral compound with no defined stereocenters or optical activity .

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines. The cytotoxicity of 1-Amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione has been evaluated against several cancer types:

Cell Line IC50 (µM)
A549 (Lung)< 10
A375 (Melanoma)5.7
HUVEC (Endothelial)1.4 - 6.2

These findings suggest a selective cytotoxicity towards malignant cells while sparing normal cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies have reported its effectiveness against a range of bacterial strains:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Bacillus subtilis0.0195

These results indicate that the compound could potentially serve as a lead in the development of new antimicrobial agents .

The mechanism through which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells and disruption of bacterial cell membranes in microbial pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the anthraquinone core can enhance these effects .

Case Studies

Several case studies have highlighted the therapeutic potential of anthraquinone derivatives:

  • Study on Lung Cancer : A study involving A549 lung cancer cells showed that treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis via ROS generation.
  • Antibacterial Efficacy : In another study, a series of derivatives were tested for their antibacterial activity against MRSA strains, demonstrating that modifications to the side chains could enhance efficacy.

Q & A

(Basic) What are the established synthetic routes for 1-amino-5,8-dihydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dione?

Methodological Answer:
Synthesis typically involves sequential substitution of functional groups on the anthracene-9,10-dione core:

Nitration/Reduction: Anthracene derivatives are nitrated at specific positions, followed by reduction of nitro groups to amino groups using reagents like sodium borohydride or catalytic hydrogenation .

Aminoalkylation: The propan-2-ylamino group is introduced via nucleophilic substitution or reductive amination. For example, reacting 1-amino-5,8-dihydroxyanthracene-9,10-dione with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst like triethylamine .

Purification: Crude products are purified via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization from ethanol/water mixtures.
Key Challenges: Ensuring regioselectivity and minimizing side reactions (e.g., over-alkylation).

(Basic) What analytical techniques are critical for characterizing this compound and confirming purity?

Methodological Answer:

  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities and validate purity ≥98% .
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm substituent positions. Key signals include aromatic protons (δ 6.8–8.2 ppm) and hydroxyl/amine protons (δ 4.0–5.5 ppm) .
  • Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 357.36 for C18_{18}H19_{19}N3_{3}O5_{5}) .

(Advanced) How does this compound interact with DNA, and what experimental methods elucidate its binding mechanisms?

Methodological Answer:

  • Thermal Denaturation Studies: Monitor DNA melting temperature (TmT_m) increases upon compound binding, indicating stabilization of duplex DNA via intercalation or groove binding .
  • Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon interaction .
  • Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding modes. For example, the anthraquinone core intercalates between base pairs, while side chains occupy major/minor grooves .
    Findings: Compounds with flexible aminoalkyl side chains exhibit stronger DNA affinity and cytotoxicity .

(Advanced) What structural modifications enhance its antitumor activity, and how are structure-activity relationships (SARs) evaluated?

Methodological Answer:

  • Side-Chain Optimization: Extending aminoalkyl chains (e.g., replacing propan-2-yl with pentylamino) improves lipophilicity and membrane permeability. SAR studies use in vitro cytotoxicity assays (e.g., L1210 leukemia cells) .
  • Substituent Effects: Electron-donating groups (e.g., hydroxyl) enhance DNA-binding via hydrogen bonding, while bulky groups reduce intercalation efficiency .
  • In Vivo Testing: Compare tumor growth inhibition in murine models, with mitoxantrone as a positive control .

(Advanced) What are the environmental occurrence and analytical detection methods for anthracene-9,10-dione derivatives?

Methodological Answer:

  • Sources: Detected in wastewater, soil, and food packaging due to industrial discharge or degradation of dyes/drugs .
  • Detection:
    • LC-MS/MS: Quantify trace levels (ppt) in environmental matrices using MRM transitions (e.g., m/z 357 → 281) .
    • Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 cartridges prior to analysis .
      Regulatory Limits: EU and FDA guidelines restrict anthracene derivatives in food contact materials to ≤0.01 mg/kg .

(Advanced) How can computational methods repurpose this compound for antiviral applications?

Methodological Answer:

  • Molecular Docking: Screen against viral targets (e.g., monkeypox thymidylate kinase, PDB: 2V54) using AutoDock Vina. Key interactions include hydrogen bonding between hydroxyl groups and lysine residues .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, aromatic rings) using LigandScout. For example, the anthraquinone core and aminoalkyl side chains are essential for binding .
  • In Vitro Validation: Test top-scoring compounds in plaque reduction assays (e.g., vaccinia virus) .

(Basic) What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: Degrades under UV light and acidic conditions. Stability studies (25°C/60% RH) show >90% purity retention for 12 months when stored in amber glass vials .
  • Storage: –20°C for long-term storage; desiccate to prevent hydrolysis of amine groups .

(Advanced) What role do anthracene-9,10-dione derivatives play in bioreductive prodrug development?

Methodological Answer:

  • Prodrug Activation: Hypoxia-selective reduction by CYP450 enzymes (e.g., CYP2S1) converts derivatives like AQ4N to cytotoxic topoisomerase II inhibitors .
  • Tumor Targeting: Evaluate activation in 3D tumor spheroids using fluorescence microscopy and LC-MS metabolite profiling .

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